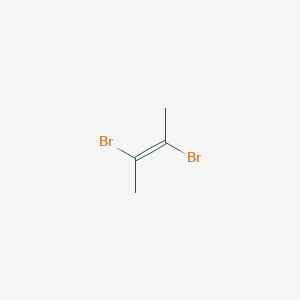
2-Butene, 2,3-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 2,3-dibromo- is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene, where two bromine atoms are attached to the second and third carbon atoms of the butene molecule. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butene, 2,3-dibromo- can be synthesized through the bromination of 2-butene. The reaction involves the addition of bromine (Br2) to the double bond of 2-butene, resulting in the formation of 2,3-dibromo-2-butene. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: In an industrial setting, the production of 2-Butene, 2,3-dibromo- involves the direct bromination of 2-butene using bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the complete addition of bromine to the double bond, yielding the desired dibromo compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butene, 2,3-dibromo- undergoes several types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under certain conditions, 2-Butene, 2,3-dibromo- can undergo elimination reactions to form alkenes or alkynes.
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Addition Reactions: Bromine (Br2) in an inert solvent like CCl4 or CH2Cl2.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Substitution Reactions: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Addition Reactions: Vicinal dibromides.
Elimination Reactions: Alkenes or alkynes.
Substitution Reactions: Substituted butenes with different functional groups
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
trans-2,3-Dibromo-2-butene-1,4-diol serves as a building block in organic synthesis. It is utilized in the synthesis of complex organic molecules and polymers due to its unique reactivity profile. The compound can undergo various chemical reactions including:
- Oxidation: Producing aldehydes or ketones.
- Reduction: Yielding less brominated derivatives.
- Substitution: Allowing for the introduction of different functional groups .
Biochemical Research
In biochemical studies, this compound is used to investigate the effects of brominated compounds on biological systems. It acts as a model compound for studying interactions with enzymes and other biomolecules. Research indicates that the bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or disrupting protein function .
Medicinal Chemistry
Research into the medicinal applications of trans-2,3-dibromo-2-butene-1,4-diol has highlighted its potential antimicrobial and anticancer properties. Studies are ongoing to explore its therapeutic efficacy and mechanisms of action against various pathogens and cancer cells .
Industrial Applications
The compound is employed as a corrosion inhibitor in industrial settings. A notable study demonstrated its effectiveness as a green corrosion inhibitor derived from PET waste through microwave-assisted depolymerization. The resulting oligomer bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT) was shown to inhibit corrosion effectively in acidic environments .
Case Study: Green Corrosion Inhibitor
A recent study explored the transformation of PET waste into BDBHBT using trans-2,3-dibromo-2-butene-1,4-diol as a catalyst. The study found that at a concentration of 0.6 g/L of BDBHBT in a corrosive environment (1 M H₃PO₄), the corrosion inhibition efficiency reached 83.3% . This highlights the compound's potential for environmental sustainability by recycling waste materials while providing effective industrial applications .
Wirkmechanismus
The mechanism of action of 2-Butene, 2,3-dibromo- primarily involves its reactivity with nucleophiles and bases. The compound can form cyclic bromonium ion intermediates during addition reactions, which then undergo nucleophilic attack to yield the final products. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms, leading to the formation of double or triple bonds .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Another dibromoalkane with similar reactivity but different structural properties.
2,3-Dibromobutane: A structural isomer with bromine atoms on adjacent carbon atoms.
1,4-Dibromobutane: A dibromoalkane with bromine atoms on the terminal carbon atoms.
Uniqueness: 2-Butene, 2,3-dibromo- is unique due to its specific placement of bromine atoms on the second and third carbon atoms of the butene molecule. This unique structure imparts distinct reactivity and chemical properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
19398-48-2 |
|---|---|
Molekularformel |
C4H6Br2 |
Molekulargewicht |
213.90 g/mol |
IUPAC-Name |
(E)-2,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
InChI-Schlüssel |
SDEHPRGMSHJNMU-ONEGZZNKSA-N |
SMILES |
CC(=C(C)Br)Br |
Isomerische SMILES |
C/C(=C(/C)\Br)/Br |
Kanonische SMILES |
CC(=C(C)Br)Br |
Key on ui other cas no. |
19398-48-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















